molecular formula C10H13NO3 B12997133 1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No.: B12997133
M. Wt: 195.21 g/mol
InChI Key: XRQYAPXCLLYJOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes an isopropyl group, a methyl group, and a carboxylic acid functional group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis of the resulting mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyridine-3-carboxamide . The reaction conditions typically involve heating in an organic solvent in the presence of water for a short duration, followed by hydrolysis in aqueous sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce fully saturated pyridine derivatives.

Scientific Research Applications

1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1,2-dihydropyridine-3-carboxamide: A related compound with similar structural features and biological activity.

    4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Another dihydropyridine derivative with distinct functional groups.

Uniqueness

1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is unique due to the presence of the isopropyl and methyl groups, which can influence its chemical reactivity and biological activity. These structural features differentiate it from other dihydropyridine derivatives and contribute to its specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-methyl-6-oxo-1-propan-2-ylpyridine-4-carboxylic acid

InChI

InChI=1S/C10H13NO3/c1-6(2)11-7(3)4-8(10(13)14)5-9(11)12/h4-6H,1-3H3,(H,13,14)

InChI Key

XRQYAPXCLLYJOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1C(C)C)C(=O)O

Origin of Product

United States

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